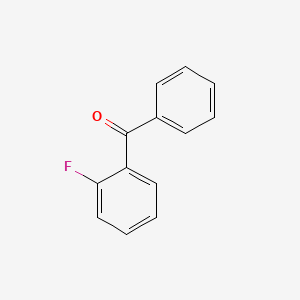

2-Fluorobenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88283. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFDQVMFSLLMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075389 | |

| Record name | 2-Fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342-24-5 | |

| Record name | 2-Fluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 342-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorobenzophenone (CAS Number: 342-24-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluorobenzophenone (CAS No. 342-24-5), a versatile organic compound with significant applications in polymer chemistry and as a key intermediate in the synthesis of pharmaceuticals. This document details its physicochemical properties, spectroscopic data, safety and handling protocols, and its primary applications. A detailed experimental protocol for its synthesis via Friedel-Crafts acylation is provided, alongside a representative protocol for its use as a photoinitiator in UV curing. Furthermore, its role as a precursor in the synthesis of psychoactive compounds is elucidated through a logical workflow diagram.

Physicochemical Properties

This compound is a pale-yellow liquid at room temperature.[1] However, it has also been described as a white to light yellow crystalline solid, suggesting that its physical state may vary with purity and ambient temperature.[2] It is characterized by moderate solubility in organic solvents such as ethanol and acetone and is less soluble in water.[2]

| Property | Value | Reference |

| CAS Number | 342-24-5 | [1] |

| Molecular Formula | C₁₃H₉FO | [1] |

| Molecular Weight | 200.21 g/mol | [1] |

| Appearance | Pale-yellow liquid or white to light yellow crystalline solid | [1][2] |

| Boiling Point | 95-96 °C at 0.05 torr; 190 °C at 29 mmHg | [1][3] |

| Melting Point | No definitive data available; one source lists >110 °C, which is likely incorrect as it is often described as a liquid at room temperature. Benzophenone (unsubstituted) has a melting point of 49 °C. | [2] |

| Density | 1.18 g/cm³ | [1] |

| Refractive Index (n²⁰D) | 1.59 | [1] |

| Solubility | Moderately soluble in organic solvents like ethanol and acetone; less soluble in water. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

| Technique | Key Features |

| ¹H NMR | Spectra available for review. |

| ¹³C NMR | Spectra available for review. |

| FTIR | Spectra available for review. |

| Mass Spectrometry | Spectra available for review. |

Note: Detailed spectral data with peak assignments can be accessed through various chemical databases.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Skin Irritant | H315: Causes skin irritation | |

| Eye Irritant | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Reactivity and Chemical Properties

The chemical reactivity of this compound is influenced by the presence of the fluorine atom on one of the phenyl rings and the central carbonyl group. The fluorine atom can affect the electronic properties of the molecule, enhancing its lipophilicity.[2] The carbonyl group is a key functional group that allows this molecule to participate in various organic reactions. It is stable under normal storage and handling conditions.[1]

Applications

This compound has two primary areas of application: as a photoinitiator in polymer chemistry and as a crucial intermediate in the synthesis of pharmaceuticals.

Photoinitiator in UV Curing

This compound functions as a Type II photoinitiator.[4] Upon absorption of UV radiation, it is excited to a triplet state. In this excited state, it can abstract a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers, such as acrylates, leading to the rapid curing of inks, coatings, and adhesives.[4][5]

Intermediate in Pharmaceutical Synthesis

This compound serves as a precursor for the synthesis of more complex molecules, particularly those with applications in the pharmaceutical industry. A significant application is its use in the synthesis of 2-amino-5-chloro-2'-fluorobenzophenone, a key intermediate for various psychoactive drugs, including benzodiazepines like midazolam and flurazepam.[6][7] These drugs are central nervous system (CNS) active agents.[6]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of benzophenones, which can be adapted for this compound.

Materials:

-

Fluorobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Ice

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the flask and cool the mixture in an ice bath.

-

Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension.

-

After the addition of benzoyl chloride, add fluorobenzene (1.0-1.2 equivalents) dropwise.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst complex.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

References

- 1. This compound(342-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 5. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

physical and chemical properties of 2-Fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluorobenzophenone. It includes detailed experimental protocols and data presented in a structured format to support research and development activities.

Physicochemical Properties

This compound is an organic compound that serves as a versatile intermediate in various chemical syntheses.[1][2] Its physical and chemical characteristics are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉FO | [1] |

| Molecular Weight | 200.21 g/mol | [3][4] |

| CAS Number | 342-24-5 | [1][3] |

| Appearance | White to light yellow crystalline solid or colorless to light orange to yellow clear liquid | [1][2] |

| Boiling Point | 95 - 96 °C at 0.05 torr; 190 °C at 29 mmHg | [2][3] |

| Density | 1.18 - 1.19 g/cm³ | [2][3] |

| Refractive Index | 1.59 (at 20 °C) | [2][3] |

| Solubility | Moderately soluble in organic solvents like ethanol and acetone; less soluble in water | [1] |

Chemical Synthesis: Experimental Protocol

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. The following is a representative experimental protocol.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol outlines the synthesis of this compound from 2-fluorobenzoyl chloride and benzene using a Lewis acid catalyst.

Materials:

-

2-Fluorobenzoyl chloride

-

Benzene (anhydrous)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride and anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-fluorobenzoyl chloride in anhydrous benzene dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly quench by the dropwise addition of dilute hydrochloric acid.

-

Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Protocols

The purity and identity of this compound can be determined using various analytical techniques.

Gas Chromatography (GC)

GC is suitable for assessing the purity of the volatile this compound.

Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID).

Chromatographic Conditions (Representative):

-

Column: DB-624 or equivalent capillary column (30 m x 0.25 mm, 1.4 µm film thickness).[5]

-

Carrier Gas: Helium at a constant flow rate.[6]

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Injection Volume: 1 µL

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like acetone or dichloromethane.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for the analysis of benzophenone derivatives.[7]

Instrumentation: A standard HPLC system with a UV detector.[7]

Chromatographic Conditions (Representative):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[7] For mass spectrometry compatibility, formic acid can be added.[9]

-

Flow Rate: 1.0 mL/min.[8]

-

Injection Volume: 10 µL.[7]

-

Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Description |

| ¹H NMR | The proton NMR spectrum will show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon (downfield, ~195 ppm) and the aromatic carbons. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).[10] |

| ¹⁹F NMR | The fluorine NMR spectrum will exhibit a single resonance for the fluorine atom, with its chemical shift being characteristic of a fluorinated aromatic ring. |

| Infrared (IR) | The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration around 1670 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |

| UV-Vis | The UV-Vis spectrum in a suitable solvent like ethanol is expected to show absorption bands characteristic of the benzophenone chromophore, typically with maxima around 250 nm and a weaker n→π* transition at a longer wavelength.[11] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 200. Characteristic fragmentation patterns for benzophenones will be observed.[4] |

Note: Detailed spectral data including chemical shifts and peak assignments can be found in spectral databases such as SpectraBase.[4][12]

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Applications of this compound

This diagram outlines the primary applications of this compound.

Caption: Key Applications of this compound.

References

- 1. CAS 342-24-5: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound(342-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound | C13H9FO | CID 67650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. helixchrom.com [helixchrom.com]

- 9. Separation of 2-Amino-5-chlorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

2-Fluorobenzophenone molecular structure and IUPAC name

An In-depth Technical Guide to 2-Fluorobenzophenone

For professionals in research, chemical synthesis, and drug development, a comprehensive understanding of key reagents is paramount. This guide provides a detailed overview of this compound, covering its fundamental chemical properties, structural information, and common applications.

Molecular Structure and IUPAC Name

This compound is an aromatic ketone distinguished by a fluorine atom on one of its phenyl rings.

IUPAC Name: (2-fluorophenyl)-phenylmethanone[1][2]

Synonyms: o-Fluorobenzophenone, (2-Fluorophenyl)phenylmethanone, 2-Fluorophenyl phenyl ketone[3][4]

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₉FO[1][3][5] |

| Molecular Weight | 200.21 g/mol [1][3][5] |

| Appearance | Colorless to light yellow clear liquid or white to light yellow crystalline solid[3][4][6] |

| Boiling Point | 95 - 96 °C at 0.05 torr; 190 °C at 29 mmHg[3][6] |

| Density | 1.18 - 1.19 g/cm³[3][6] |

| Refractive Index | 1.59 at 20 °C[3][6] |

| Solubility | Moderately soluble in organic solvents like ethanol and acetone; less soluble in water.[4] |

Role in Chemical Synthesis

This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules.[6] A primary application is in the synthesis of substituted aminobenzophenones, which are precursors to various therapeutic agents.

A generalized workflow for its use as a synthetic intermediate is illustrated below.

Caption: Use of this compound as a synthetic intermediate.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following sections outline generalized protocols for the synthesis and characterization of this compound and its derivatives.

Synthesis via Friedel-Crafts Acylation

A common method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation. For related compounds like 2-amino-5-chloro-2'-fluorobenzophenone, this involves the condensation of an o-fluorobenzoyl chloride with a substituted aniline in the presence of a Lewis acid catalyst, such as zinc chloride.[7]

Generalized Protocol:

-

A mixture of the appropriate benzoyl chloride (e.g., o-fluorobenzoyl chloride) and aniline is heated.

-

A Lewis acid catalyst (e.g., zinc chloride) is introduced to the heated mixture.

-

The reaction temperature is raised and maintained for a specified period to drive the reaction to completion.

-

The resulting product is quenched with a dilute acid solution.

-

The crude product is then purified, typically through recrystallization or chromatography.

Spectroscopic Characterization

To confirm the identity and purity of this compound, several spectroscopic techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Sample Preparation: A small sample (5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) containing a tetramethylsilane (TMS) internal standard.[8]

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Expected ¹H NMR Data: Signals in the aromatic region (typically 7.0-8.0 ppm), with splitting patterns corresponding to the protons on the two different phenyl rings.

-

Expected ¹³C NMR Data: Resonances for the aromatic carbons (typically 120-140 ppm) and a distinct signal for the carbonyl carbon (around 190-200 ppm).[9]

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: The liquid sample can be analyzed neat as a thin film between salt plates, or a solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.[8]

-

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.[8]

-

Expected Data: A strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1680-1750 cm⁻¹. Phenyl C=C-H stretching is expected between 3010-3100 cm⁻¹.[9]

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS).

-

Data Acquisition: The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.

-

Expected Data: The molecular ion peak corresponding to the molecular weight of this compound (200.21 g/mol ).

Applications

Beyond its role as a synthetic intermediate, this compound has applications in other areas:

-

Photoinitiator: In polymer chemistry, it can act as a photoinitiator for UV-curable coatings and inks, where it absorbs UV light to generate radicals that initiate polymerization.[2][4][6]

-

UV Absorption Studies: Its structure makes it suitable for research into UV absorption characteristics, which is relevant in materials science.[6]

References

- 1. This compound | C13H9FO | CID 67650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound(342-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. CAS 342-24-5: this compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. homework.study.com [homework.study.com]

Synthesis of 2-Fluorobenzophenone via Friedel-Crafts Acylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Fluorobenzophenone, a key intermediate in the development of various pharmaceuticals and fine chemicals. The primary focus is on the Friedel-Crafts acylation of fluorobenzene with a benzoylating agent. This document delves into the reaction's core principles, explores the challenges of achieving ortho-selectivity, presents experimental data, and offers a detailed experimental protocol. The guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. Its synthesis, most commonly approached via the Friedel-Crafts acylation, presents a classic example of electrophilic aromatic substitution on a deactivated ring. The fluorine substituent, being an ortho-, para-directing group, theoretically allows for the formation of both this compound and 4-fluorobenzophenone. However, achieving high selectivity for the ortho-isomer is a notable synthetic challenge. This guide will explore the nuances of this important transformation.

The Friedel-Crafts Acylation of Fluorobenzene

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds to an aromatic ring. The reaction involves the treatment of an aromatic compound, in this case, fluorobenzene, with an acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst.

The general reaction is as follows:

Figure 1: General reaction for the Friedel-Crafts acylation of fluorobenzene.

The mechanism proceeds through the formation of a highly electrophilic acylium ion, which is generated by the reaction of the acylating agent with the Lewis acid catalyst. This electrophile then attacks the electron-rich aromatic ring of fluorobenzene. The fluorine atom, being an electronegative yet ortho-, para-directing group, influences the position of the incoming acyl group.

Regioselectivity: The Ortho vs. Para Challenge

While the fluorine atom directs incoming electrophiles to the ortho and para positions, the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride predominantly yields the para-substituted isomer, 4-fluorobenzophenone. This preference is often attributed to steric hindrance at the ortho position, where the bulky acylium ion encounters greater spatial repulsion from the adjacent fluorine atom.

Research has shown that under certain conditions, the selectivity for the para-product can be exceptionally high. For instance, the solvent-free acylation of fluorobenzene with benzoyl chloride using a combination of Lanthanum(III) triflate (La(OTf)₃) and trifluoromethanesulfonic acid (TfOH) as the catalyst system at 140°C for 4 hours results in a 99% selectivity for 4-fluorobenzophenone with an 87% yield[1].

Achieving a high yield of the desired this compound isomer via traditional Friedel-Crafts acylation remains a significant challenge and is an active area of research. Strategies to enhance ortho-selectivity may include the use of specific directing groups or employing bulky Lewis acid catalysts that favor substitution at the less sterically hindered para position to a lesser extent.

Quantitative Data

| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Product(s) | Selectivity (ortho:para) | Yield (%) | Reference |

| La(OTf)₃ / TfOH | Benzoyl chloride | Solvent-free | 140 | 4 | 4-Fluorobenzophenone | 1:99 | 87 | [1] |

Experimental Protocol: Synthesis of 4-Fluorobenzophenone

Given the high selectivity for the para-isomer under the documented conditions, this section provides a detailed experimental protocol for the synthesis of 4-fluorobenzophenone. A reliable, high-yield protocol for the direct synthesis of this compound via Friedel-Crafts acylation is not currently well-established in the scientific literature.

Materials:

-

Fluorobenzene

-

Benzoyl chloride

-

Lanthanum(III) triflate (La(OTf)₃)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (for workup)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine fluorobenzene (1.0 equivalent), benzoyl chloride (1.0 equivalent), Lanthanum(III) triflate (0.01 equivalents), and trifluoromethanesulfonic acid (0.1 equivalents).

-

Reaction: Heat the reaction mixture to 140°C with vigorous stirring for 4 hours. The reaction is performed solvent-free.

-

Workup: After cooling the reaction mixture to room temperature, dilute it with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure 4-fluorobenzophenone.

-

Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow and Signaling Pathway Diagrams

Experimental Workflow for the Synthesis of 4-Fluorobenzophenone

Caption: Experimental workflow for the synthesis of 4-Fluorobenzophenone.

Signaling Pathway of the Friedel-Crafts Acylation Mechanism

Caption: Simplified mechanism of the Friedel-Crafts acylation.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a challenging yet important transformation. While the reaction of fluorobenzene with benzoyl chloride typically favors the formation of the para-isomer, 4-fluorobenzophenone, with high selectivity, the development of efficient and selective methods for the synthesis of the ortho-isomer remains a key objective for synthetic chemists. This guide has provided a comprehensive overview of the underlying principles, quantitative data for the para-selective reaction, and a detailed experimental protocol. Further research into novel catalytic systems and reaction conditions is warranted to unlock the full potential of Friedel-Crafts acylation for the targeted synthesis of this compound.

References

Spectroscopic Profile of 2-Fluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluorobenzophenone (C₁₃H₉FO), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR data are crucial for confirming its structure. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 - 7.20 | m | 9H | Aromatic Protons |

Note: The complex multiplet in the aromatic region is due to the overlapping signals of the protons on both the fluorinated and non-fluorinated phenyl rings.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 195.5 | C=O (Ketone) |

| 162.0 (d, J = 250 Hz) | C-F |

| 137.9 | Aromatic C |

| 132.9 | Aromatic CH |

| 131.0 | Aromatic CH |

| 130.2 | Aromatic CH |

| 129.8 | Aromatic CH |

| 128.3 | Aromatic CH |

| 124.5 (d, J = 4 Hz) | Aromatic CH |

| 116.5 (d, J = 22 Hz) | Aromatic CH |

Note: The carbon attached to the fluorine atom shows a characteristic doublet due to C-F coupling.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| -114.5 | Ar-F |

Note: The chemical shift is referenced to an external standard.

Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring NMR spectra is as follows:

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] The solution should be free of any solid particles to ensure high-quality spectra.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[3][4]

-

NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.[2]

-

Instrumentation : Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

-

Data Acquisition :

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2]

-

¹H NMR : Acquire the proton spectrum using a standard single-pulse experiment.

-

¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.[1]

-

¹⁹F NMR : Acquire the fluorine spectrum using a standard single-pulse experiment tuned to the ¹⁹F frequency.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Experimental Workflow: NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group and the aromatic rings.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | m | Aromatic C-H stretch |

| 1670 | s | C=O (Ketone) stretch |

| 1595, 1480, 1445 | s | Aromatic C=C stretch |

| 1280 | s | C-F stretch |

| 750 | s | C-H bend (ortho-disubstituted) |

(s = strong, m = medium)

Experimental Protocol: IR Spectroscopy (Thin Solid Film)

A common and straightforward method for obtaining the IR spectrum of a solid compound is the thin solid film method.[5]

-

Sample Preparation : Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent like methylene chloride or acetone.[5]

-

Film Deposition : Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[5]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[5]

-

Instrumentation : Place the salt plate in the sample holder of an FTIR spectrometer.

-

Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Experimental Workflow: IR Spectroscopy

Caption: Workflow for IR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[6] The absorption of UV or visible light by this compound is due to π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group.

Table 5: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~250 | - | Ethanol | π → π* transition |

| ~330 | - | Ethanol | n → π* transition |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or hexane. The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

-

Blank Solution : Use the pure solvent as a blank to zero the spectrophotometer.[7]

-

Cuvette : Fill a quartz cuvette with the sample solution. Ensure the cuvette is clean and free of bubbles.[7]

-

Instrumentation : Place the blank and sample cuvettes in the appropriate holders of a dual-beam UV-Vis spectrophotometer.[8]

-

Data Acquisition : Scan the absorbance of the sample across a suitable wavelength range (e.g., 200-400 nm).[6]

-

Data Processing : The resulting spectrum is a plot of absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis spectroscopic analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. longdom.org [longdom.org]

- 7. m.youtube.com [m.youtube.com]

- 8. agilent.com [agilent.com]

electronic effects of fluorine substitution in benzophenone

An In-depth Technical Guide to the Electronic Effects of Fluorine Substitution in Benzophenone

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic effects imparted by fluorine substitution on the benzophenone scaffold. It covers the fundamental principles governing these effects, their impact on physicochemical properties, and their applications in medicinal chemistry. Detailed experimental protocols and quantitative data are presented to support researchers in the field.

Core Electronic Effects of Fluorine

The introduction of fluorine to the benzophenone framework induces significant changes in the molecule's electronic landscape. These changes are primarily governed by the interplay of two opposing electronic effects: the inductive effect and the resonance effect.[1][2]

-

Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density through the sigma (σ) bond network.[2] This strong electron-withdrawing capability, known as a negative inductive effect, decreases the electron density on the attached aromatic ring and, by extension, the carbonyl group. This effect is strongest at the position of substitution and diminishes with distance.

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system. This donation of electron density is a positive resonance (or mesomeric) effect.[1] This effect primarily increases electron density at the ortho and para positions relative to the fluorine atom.[2]

The net electronic influence of a fluorine substituent is a combination of these two effects. Because fluorine's inductive effect is significantly stronger than its resonance effect, it is considered a deactivating group in the context of electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions.[2]

Caption: Interplay of fluorine's electronic effects on the benzophenone scaffold.

Impact on Physicochemical Properties

The electronic perturbations caused by fluorine substitution manifest as measurable changes in the spectroscopic, electrochemical, and photophysical properties of benzophenone.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it a powerful probe of substituent effects.[3][4] Electron-withdrawing groups generally cause a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift.[3]

| Compound/Substituent | Solvent | ¹⁹F Chemical Shift (δ, ppm) | Reference |

| 4-Fluorobenzophenone | - | -112.9 | [5] |

| 4,4'-Difluorobenzophenone | - | -111.9 | [6] |

| 3-Fluorobenzophenone | - | -113.2 | [5] |

| CF₃ (meta) | CCl₄ | -62.78 | [7] |

| CF₃ (para) | CCl₄ | -62.90 | [7] |

Infrared (IR) Spectroscopy: The strong inductive effect of fluorine withdraws electron density from the carbonyl group, strengthening the C=O bond. This results in a shift of the carbonyl stretching frequency (ν(C=O)) to a higher wavenumber (cm⁻¹) in the IR spectrum.

| Compound | Solvent/State | Carbonyl Stretch (ν(C=O), cm⁻¹) | Reference |

| Benzophenone | - | ~1665 | General Value |

| 4-Fluorobenzophenone | CCl₄ | ~1660-1670 | [8] |

| 2,4,5-Trifluorobenzaldehyde* | - | 1680 | [9] |

Note: Data for polyfluorinated benzophenones is sparse in the provided results; aldehyde data is used as a proxy to show the trend.

UV-Visible Spectroscopy: Fluorine substitution can cause subtle shifts in the absorption maxima (λ_max) corresponding to the n→π* and π→π* transitions of the benzophenone chromophore.

| Compound | Solvent | λ_max n→π* (nm) | λ_max π→π* (nm) | Reference |

| 4-Chloro-4'-fluorobenzophenone | Ethanol | ~330-340 | ~260 | [10] |

| 4-Chloro-4'-fluorobenzophenone | Hexane | ~330-340 | ~255 | [10] |

Electrochemical Properties

Cyclic voltammetry (CV) is used to study the redox behavior of molecules. The reduction potential of the benzophenone carbonyl group is sensitive to the electronic effects of substituents. Electron-withdrawing groups like fluorine make the carbonyl carbon more electrophilic and thus easier to reduce, resulting in a less negative (or more positive) reduction potential.[11][12]

| Compound | E_pc (V vs Fc/Fc⁺) | Solvent | Supporting Electrolyte | Reference |

| Benzophenone | -2.31 | DMF | 0.1 M TBAPF₆ | [11][12] |

| 2-Chlorobenzophenone | -2.14 | DMF | 0.1 M TBAPF₆ | [11] |

| 4-Methylbenzophenone | -2.37 | DMF | 0.1 M TBAPF₆ | [11][12] |

Note: Specific data for fluorobenzophenone was not available in the search results, but data for chloro- (electron-withdrawing) and methyl- (electron-donating) benzophenone illustrate the expected trend.

Photophysical Properties

Benzophenone is well-known for its photochemical reactivity, which proceeds through its excited triplet state (T₁). Fluorination can modulate the properties of its excited states.[6][13] Upon photoexcitation, benzophenone undergoes rapid intersystem crossing (ISC) from the initially formed singlet state (S₁) to the triplet state. The T₁ state can then abstract a hydrogen atom to form a ketyl radical.[6] Studies on fluorinated benzophenones show that these derivatives also form ketyl radicals upon excitation, and their transient absorption spectra and lifetimes can be characterized using techniques like laser flash photolysis.[6]

Caption: Simplified Jablonski diagram for benzophenone's photophysical processes.

Hammett Correlations

The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for quantifying the electronic effects of substituents on reaction rates and equilibria.[14] The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of a reaction to these effects. For the dissociation of ionized substituted benzophenones, a good Hammett correlation is observed, with a positive ρ value of +1.08.[15] This indicates that electron-withdrawing groups (like fluorine, with a positive σ value) stabilize the transition state and favor the fragmentation process more than electron-donating groups.[15]

| Substituent | Hammett Constant (σ_para) | Hammett Constant (σ_meta) | Reference |

| F | 0.06 | 0.34 | [16][17] |

| Cl | 0.23 | 0.37 | [16][17] |

| CF₃ | 0.54 | 0.43 | [16][17] |

| OCH₃ | -0.27 | 0.12 | [16][17] |

| NO₂ | 0.78 | 0.71 | [16][17] |

Applications in Drug Development

The unique properties conferred by fluorine make it a valuable tool in medicinal chemistry.[18][19] Incorporating fluorine into drug candidates, including those with a benzophenone scaffold, can lead to significant improvements:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with C-F can block oxidation and increase the drug's half-life.[19][20]

-

Binding Affinity: Fluorine can alter the pKa of nearby functional groups or engage in favorable electrostatic or hydrogen-bonding interactions within a protein's binding pocket, thereby enhancing binding affinity and selectivity.[18][20]

-

Membrane Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[21]

-

PET Imaging: The positron-emitting isotope ¹⁸F is widely used in Positron Emission Tomography (PET), a non-invasive diagnostic imaging technique. Fluorinated benzophenones can serve as synthons for developing ¹⁸F-labeled radiotracers.[18]

Fluorinated benzophenone derivatives have been investigated as multipotent agents for conditions like Alzheimer's disease, targeting enzymes such as β-secretase (BACE-1) and acetylcholinesterase (AChE).[20][22]

Experimental Protocols

Synthesis of Fluorinated Benzophenones (Generalized)

A common route involves the Friedel-Crafts acylation of a substituted benzene with a substituted benzoyl chloride.[23][24]

-

Reactant Preparation: A solution of the substituted benzene (e.g., fluorobenzene) is prepared in a suitable dry, inert solvent (e.g., dichloromethane or carbon disulfide) in a flask equipped with a stirrer and under an inert atmosphere (N₂ or Ar).

-

Catalyst Addition: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is added portion-wise to the solution while cooling in an ice bath to control the initial exothermic reaction.

-

Acylating Agent Addition: The substituted benzoyl chloride (e.g., 4-fluorobenzoyl chloride) is added dropwise to the cooled, stirring mixture.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Cyclic Voltammetry (CV)

This protocol outlines the determination of the reduction potential of a fluorinated benzophenone.[11][12][25]

-

Solution Preparation: Prepare a ~1-2 mM solution of the analyte (e.g., 4-fluorobenzophenone) in an appropriate solvent, typically HPLC-grade dimethylformamide (DMF). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity and minimize solution resistance.[11][25]

-

Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ or saturated calomel reference electrode.

-

Deoxygenation: Purge the solution with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.[25]

-

Data Acquisition:

-

Record a background scan of the solvent and electrolyte alone to determine the potential window.

-

Introduce the analyte solution and record the cyclic voltammogram. A typical scan might range from 0 V to -2.5 V at a scan rate of 100 mV/s.

-

Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox process.

-

-

Calibration: After the experiment, add a small amount of an internal standard with a known redox potential, such as ferrocene, and record its voltammogram. Report all potentials versus the Fc/Fc⁺ couple.[11]

Transient Absorption Spectroscopy (TAS)

This protocol describes a typical pump-probe experiment to observe excited-state species.[26][27]

-

Sample Preparation: Prepare a dilute solution of the fluorinated benzophenone in a spectrograde solvent (e.g., acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an optical density of ~0.3-0.5 at the excitation wavelength. The solution should be deoxygenated to prevent quenching of the triplet state by O₂.

-

Experimental Setup:

-

Data Collection:

-

The pump pulse excites the sample.

-

The probe pulse passes through the sample at a controlled time delay relative to the pump pulse.

-

The change in absorbance (ΔA) of the probe light is measured by a detector (e.g., a CCD camera coupled to a spectrograph).

-

-

Kinetic Analysis: Repeat the measurement at various time delays (from femtoseconds to microseconds) to build a time-resolved spectral map. This map reveals the formation and decay of transient species like the excited singlet state, triplet state, and ketyl radical.[13][28]

Caption: General workflow for the synthesis and characterization of fluorobenzophenones.

References

- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. p-Fluorobenzophenone [webbook.nist.gov]

- 9. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental Chemistry II [sites.science.oregonstate.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 14. Hammett equation - Wikipedia [en.wikipedia.org]

- 15. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 18. figshare.mq.edu.au [figshare.mq.edu.au]

- 19. pharmacyjournal.org [pharmacyjournal.org]

- 20. researchgate.net [researchgate.net]

- 21. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 24. researchgate.net [researchgate.net]

- 25. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 26. edinst.com [edinst.com]

- 27. avantesusa.com [avantesusa.com]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, History, and Application of Fluorinated Benzophenones

Abstract: This technical guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of fluorinated benzophenones. Initially explored in the early expansion of organofluorine chemistry, these compounds have transitioned from academic curiosities to indispensable scaffolds in medicinal chemistry and materials science. This document details the seminal synthetic routes, presents key physicochemical and biological data, and outlines the mechanistic basis for their utility, particularly as kinase inhibitors. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical class.

Part 1: Discovery and Historical Context

The story of fluorinated benzophenones is intrinsically linked to the broader history of organofluorine chemistry, which began to flourish in the early 20th century. While the first organofluorine compound, fluoromethane, was reported in the 1830s, the field remained relatively niche due to the challenges of handling fluorinating agents.[1] A pivotal moment for the synthesis of fluorinated aromatic ketones arrived in 1933, when R. D. Dunlop and John H. Gardner published their work on the preparation of 4-fluorobenzophenone and, for the first time, 4,4'-difluorobenzophenone.

Their work demonstrated that the robust and versatile Friedel-Crafts acylation, a cornerstone of aromatic chemistry, could be effectively applied to fluorinated substrates. They successfully condensed benzoyl chloride with fluorobenzene and, subsequently, p-fluorobenzoyl chloride with fluorobenzene, using anhydrous aluminum chloride as the Lewis acid catalyst. This established a reliable and scalable route to these fundamental structures, paving the way for future investigations into their properties and applications.

In the decades that followed, the unique properties imparted by the fluorine atom—such as increased metabolic stability, altered acidity (pKa), and the ability to form key hydrogen bonds and electrostatic interactions—drove the adoption of fluorinated scaffolds in medicinal chemistry.[2][3][4] The benzophenone core itself, with its distinct diaryl twist, was recognized as a valuable pharmacophore, and its fluorination became a key strategy in drug discovery.[5] This led to the development of fluorinated benzophenone derivatives as potent inhibitors of various enzymes, most notably p38 MAP kinase.[6][7][8] Beyond pharmaceuticals, benzophenones also became widely used as Type II photoinitiators in industrial UV-curing processes for inks and coatings.[4][9][10][11]

Part 2: Synthetic Methodologies and Experimental Protocols

The Friedel-Crafts acylation remains the most historically significant and widely practiced method for synthesizing fluorinated benzophenones. The reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride, mediated by a Lewis acid catalyst.

Detailed Experimental Protocol: Synthesis of 4,4'-Difluorobenzophenone

This protocol is synthesized from the seminal 1933 publication by Dunlop and Gardner and modern procedural descriptions.[1]

Materials:

-

Fluorobenzene (1.2 equivalents)

-

4-Fluorobenzoyl chloride (1.0 equivalent)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)

-

Anhydrous Petroleum Ether (or Dichloromethane)

-

2M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol or Hexane (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Ice bath, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet connected to a reflux condenser, suspend anhydrous aluminum chloride (1.1 eq.) in the anhydrous solvent.

-

Cooling: Cool the suspension to 0-5°C using an ice bath while purging the system with inert gas.

-

Addition of Reactants: Prepare a solution of 4-fluorobenzoyl chloride (1.0 eq.) in fluorobenzene (1.2 eq.). Add this solution dropwise to the stirred AlCl₃ suspension over approximately 30 minutes, ensuring the internal temperature is maintained between 0-5°C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and 2M hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from hot ethanol or petroleum ether to yield pure 4,4'-difluorobenzophenone as colorless crystals.[1]

Part 3: Physicochemical and Biological Data

Fluorination significantly impacts the physicochemical properties of benzophenones. The strong electron-withdrawing nature of fluorine alters the electronic properties of the molecule, and its small size allows it to act as a bioisostere for hydrogen.

Table 1: Physicochemical Properties of Selected Fluorinated Benzophenones

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference(s) |

| Benzophenone | C₁₃H₁₀O | 182.22 | 47-51 | 305 | [10][12] |

| 2-Fluorobenzophenone | C₁₃H₉FO | 200.21 | Liquid | 95-96 @ 0.05 torr | [6] |

| 4-Fluorobenzophenone | C₁₃H₉FO | 200.21 | 48.2 - 48.7 | N/A | |

| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | 218.20 | 107.5 - 108.5 | N/A | [13] |

Application in Medicinal Chemistry: p38α MAP Kinase Inhibition

A major application for fluorinated benzophenones is in the development of kinase inhibitors, particularly for p38α Mitogen-Activated Protein (MAP) Kinase.[6][14] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and stress, making it a key target for treating inflammatory diseases like rheumatoid arthritis.[5][13]

The benzophenone scaffold serves as an effective ATP-competitive inhibitor. The fluorine atoms often form critical interactions within the ATP-binding pocket of the kinase, enhancing potency and selectivity.[2] Structure-activity relationship (SAR) studies have demonstrated that specific substitution patterns on the benzophenone core are crucial for achieving high efficacy.

Table 2: In Vitro Inhibitory Activity of Benzophenone Derivatives against p38α MAPK

| Compound ID | Structure / Key Feature | p38α IC₅₀ (nM) | Reference |

| 10b | 1,1-dimethylpropynylamine substituted benzophenone | 14 | [7][8] |

| 17b | Pyridinoyl substituted benzimidazole (related scaffold) | 21 | [7][8] |

Note: IC₅₀ is the half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Part 4: Mechanism of Action and Signaling Pathways

Fluorinated benzophenones typically function as Type I ATP-competitive inhibitors of p38 MAPK. They occupy the adenine-binding region of the kinase's active site, preventing the binding and subsequent hydrolysis of ATP, which is necessary for the phosphorylation of downstream substrates.

The kinetic mechanism for p38 MAPK is an ordered sequential process where the protein substrate (like ATF-2) binds first, followed by ATP.[15] ATP-competitive inhibitors, like the benzophenones, bind to the enzyme-substrate complex, preventing the subsequent binding of ATP.[15] The high selectivity of some advanced inhibitors is achieved by inducing a conformational change, known as a "glycine-flip," in the hinge region of the kinase, which connects the N- and C-lobes of the enzyme.[6] This, combined with interactions in adjacent hydrophobic pockets, provides a basis for potent and selective inhibition.[6]

Conclusion

From their first documented synthesis in the 1930s, fluorinated benzophenones have evolved into a versatile and highly valuable class of molecules. The foundational Friedel-Crafts acylation reaction provided the initial access to these structures, and the unique physicochemical properties conferred by fluorine atoms have cemented their role in modern science. Their journey from simple aromatic ketones to sophisticated, life-saving drug candidates and essential industrial materials highlights the power of fluorine substitution as a tool in molecular design. Continued research into novel synthetic routes and biological applications ensures that fluorinated benzophenones will remain a subject of intense interest for chemists and drug developers for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 7. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 11. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzophenone Photo-Initiator | PDF [slideshare.net]

- 13. Inhibition of p38 MAP kinase as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic mechanism for p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

hazards and safety precautions for handling 2-Fluorobenzophenone

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 2-Fluorobenzophenone

This guide provides comprehensive safety information, handling protocols, and emergency procedures for this compound, intended for researchers, scientists, and professionals in drug development and other laboratory settings.

Chemical Identification and Physical Properties

This compound is an organic compound used in various applications, including organic synthesis and as a photoinitiator.[1][2][3] The fluorine atom influences its reactivity and physical properties.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | (2-Fluorophenyl)phenylmethanone, o-Fluorobenzophenone | [1][2][4] |

| CAS Number | 342-24-5 | [1][2][4] |

| Molecular Formula | C₁₃H₉FO | [1][2][4][5] |

| Molecular Weight | 200.21 g/mol | [4][5] |

| Appearance | Pale-yellow liquid or white to light yellow crystalline solid | [1][4] |

| Boiling Point | 95 - 96 °C (at 0.05 torr) | [4] |

| Density | 1.18 g/cm³ | [4] |

| Refractive Index | 1.59 (at 20 °C) | [4] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[4][5] The toxicological properties of this substance have not been fully investigated.[4]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation | Warning |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation | Warning |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning |

Source:[5]

Caption: Hazard Identification and Assessment Workflow.

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.

Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area.[4] Use only outdoors or in a chemical fume hood.

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [4] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [4] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced. | [4] |

Handling Procedures

-

Wash hands and skin thoroughly after handling.[4]

-

Avoid contact with eyes, skin, and clothing.[4]

-

Avoid breathing dust, fumes, or vapors.

-

Avoid ingestion and inhalation.[4]

-

Keep the container tightly closed when not in use.[4]

Storage Conditions

-

Store in a tightly closed container.[4]

-

Store in a cool, dry, well-ventilated area.[4]

-

Keep away from incompatible substances, such as oxidizing agents.[4]

-

Store locked up.

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First Aid Measures

Table 4: First Aid Protocols for this compound Exposure

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell. | [4] |

| Skin Contact | Take off immediately all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Wash clothing before reuse. | [4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes, occasionally lifting the upper and lower eyelids. If eye irritation persists, get medical advice/attention. | [4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. | [4] |

Fire-Fighting Measures

-

Extinguishing Media: Use agents most appropriate to extinguish the fire, such as water spray, dry chemical, carbon dioxide, or appropriate foam.[4]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[4] Containers may explode when heated.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Accidental Release Measures (Spill Protocol)

-

Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment as described in Section 3.2. Ensure adequate ventilation.[4] Avoid breathing vapors, mist, or gas.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Clean up spills immediately.[4] Absorb the spill using an absorbent, non-combustible material such as earth, sand, or vermiculite.[4] Collect the material and place it in suitable, closed containers for disposal.[4]

Caption: General Emergency Response Workflow.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Waste material should be handled by a licensed hazardous waste disposal company. The recommended disposal method is high-temperature incineration.[8]

Toxicological and Ecological Information

-

Toxicology: The toxicological properties of this compound have not been fully investigated.[4] It is known to cause irritation to the skin, eyes, and respiratory system upon single exposure.[5]

-

Ecology: No specific data is available. Discharge into the environment must be avoided.[7]

References

- 1. CAS 342-24-5: this compound | CymitQuimica [cymitquimica.com]

- 2. pschemicals.com [pschemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound(342-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound | C13H9FO | CID 67650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 2-Amino-5-chloro-2'-fluorobenzophenone - Safety Data Sheet [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 2-Fluorobenzophenone as a Photoinitiator for Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzophenone is a substituted aromatic ketone that functions as a Type II photoinitiator for free-radical polymerization.[1] Upon absorption of ultraviolet (UV) radiation, it transitions to an excited triplet state. This excited state then abstracts a hydrogen atom from a synergist molecule, typically a tertiary amine, to generate free radicals that initiate polymerization.[2] The presence of the fluorine atom at the 2-position can influence the photochemical and physical properties of the molecule, such as its absorption characteristics and reactivity, making it a subject of interest in the formulation of UV-curable coatings, inks, adhesives, and materials for 3D printing and biomedical applications.[1][3]

These application notes provide a comprehensive guide to the use of this compound as a photoinitiator, including its mechanism of action, comparative performance data, and detailed experimental protocols for its application in photopolymerization.

Mechanism of Photoinitiation

As a Type II photoinitiator, this compound requires a co-initiator or synergist to efficiently generate free radicals. The process can be summarized in the following steps:

-

Photoexcitation: this compound absorbs UV light and is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).

-

Hydrogen Abstraction: The excited triplet state of this compound abstracts a hydrogen atom from a hydrogen donor (co-initiator), such as a tertiary amine (e.g., triethanolamine or ethyl 4-(dimethylamino)benzoate). This results in the formation of a ketyl radical and an amine-derived radical.

-

Initiation: The amine-derived radical is typically the primary species that initiates the polymerization of monomers, such as acrylates and methacrylates.

The efficiency of this process is dependent on the concentration of both the photoinitiator and the co-initiator, as well as the nature of the monomer system and the irradiation conditions.

Data Presentation

Quantitative performance data for this compound is not extensively available in peer-reviewed literature. Therefore, the following tables provide data for the parent compound, benzophenone, to serve as a benchmark for comparison. The performance of this compound is expected to be in a similar range, with potential variations due to the electronic and steric effects of the fluorine substituent.

Table 1: Photochemical Properties of Benzophenone

| Property | Value | Reference |

| Molar Extinction Coefficient (ε) | ~200 L·mol⁻¹·cm⁻¹ at 345 nm | [4] |

| UV Absorption Maxima (λmax) | ~254 nm and ~345 nm | [5] |

Table 2: Comparative Photopolymerization Performance of Benzophenone in Acrylate Systems

| Parameter | Condition | Value | Reference |

| Polymerization Rate (Rp) | Varies with monomer and co-initiator concentration | Typically in the range of 10⁻³ to 10⁻² mol·L⁻¹·s⁻¹ | [4] |

| Final Monomer Conversion | Dependent on formulation and curing conditions | Can reach >80% under optimal conditions | [6] |

Experimental Protocols

The following are detailed protocols for the preparation of a photocurable formulation and the subsequent analysis of the photopolymerization kinetics using this compound as the photoinitiator.

Protocol 1: Preparation of a UV-Curable Acrylate Formulation

Objective: To prepare a standard formulation for evaluating the photoinitiating performance of this compound.

Materials:

-

This compound (Photoinitiator)

-

Triethanolamine (TEA) (Co-initiator)

-

Trimethylolpropane triacrylate (TMPTA) (Monomer)

-

Amber vials

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

In an amber vial, weigh the desired amount of this compound (e.g., 2 wt%).

-

Add the desired amount of triethanolamine (e.g., 5 wt%) to the vial.

-

Add the monomer, trimethylolpropane triacrylate, to the vial to make up the remaining volume.

-

Add a magnetic stir bar to the vial and cap it securely.

-

Place the vial on a magnetic stirrer and stir at room temperature until all components are fully dissolved and the solution is homogeneous. Gentle warming (to ~40-50 °C) can be applied to aid dissolution.

-

Store the formulation in the dark until use to prevent premature polymerization.

Protocol 2: Real-Time FTIR for Monitoring Polymerization Kinetics

Objective: To determine the rate of polymerization and final monomer conversion by monitoring the disappearance of the acrylate double bond peak in real-time.